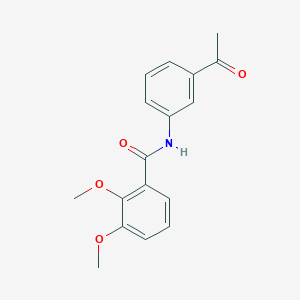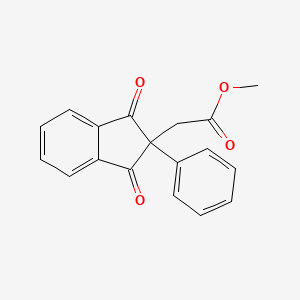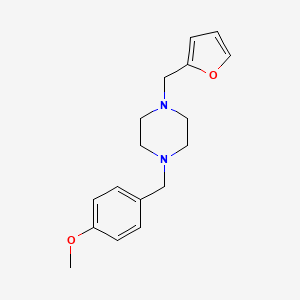![molecular formula C20H24N4O B5644271 6-methyl-2-{[2-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5644271.png)
6-methyl-2-{[2-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]methyl}quinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related quinoline and pyrazole derivatives involves several key steps, including condensation reactions and modifications to the piperidine moiety. For instance, a method involves the condensation of piperidin-1-yl quinoline with isonicotinic acid hydrazide in ethanol, highlighting the typical approach to synthesize complex quinoline derivatives (Afzal, Bawa, Kumar, & Tonk, 2012).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, often modified with various substituents to achieve desired properties. Crystallographic studies provide insights into the precise arrangement of atoms and the geometry of these compounds, revealing their three-dimensional conformation and facilitating predictions regarding their reactivity and interactions (Vaksler et al., 2023).
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, influenced by their structural features. The presence of substituents like the piperidine and pyrazole rings introduces sites for nucleophilic attacks, electrophilic substitutions, and other chemical transformations. These reactions are pivotal in further modifying the compound for specific applications or studying its reactivity pattern (Sumesh et al., 2020).
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, solubility, and crystal structure, are crucial for their practical application. These properties are determined by the molecular structure and are essential for the compound's handling, formulation, and application in various fields. Studies focusing on the crystalline structure and physical properties help in understanding the material characteristics of these compounds (Y. Vaksler et al., 2023).
Eigenschaften
IUPAC Name |
6-methyl-2-[[2-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-6-7-17-16(11-14)20(25)12-15(21-17)13-24-9-4-3-5-19(24)18-8-10-23(2)22-18/h6-8,10-12,19H,3-5,9,13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAPSLFGCNUODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CN3CCCCC3C4=NN(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-4-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5644199.png)


![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(3-methyl-2-thienyl)carbonyl]pyrrolidin-3-yl}acetamide](/img/structure/B5644214.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5644238.png)
![2-(3,5-difluorobenzyl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644257.png)
![3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5644264.png)
![2-cyclopropyl-9-(3-methoxypropanoyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5644274.png)
![(3R*,5R*)-N-methyl-5-(morpholin-4-ylcarbonyl)-N-[2-(phenylthio)ethyl]piperidine-3-carboxamide](/img/structure/B5644282.png)
![2-(1-hydroxy-2-naphthyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5644290.png)
![1-[2-(2-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B5644300.png)
![9-(5-propyl-1,3,4-oxadiazol-2-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5644308.png)
